4-thiocyanatomethyl-2(3H)-thiazolone
Description
4-Thiocyanatomethyl-2(3H)-thiazolone is a thiazolone derivative characterized by a thiocyanatomethyl (-SCN-CH2-) substituent at the 4-position of the thiazolone ring. Thiazolones are heterocyclic compounds featuring a five-membered ring with one sulfur, one oxygen, and two nitrogen atoms, known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C5H4N2OS2 |
|---|---|
Molecular Weight |
172.2 g/mol |
IUPAC Name |
(2-oxo-3H-1,3-thiazol-4-yl)methyl thiocyanate |
InChI |
InChI=1S/C5H4N2OS2/c6-3-9-1-4-2-10-5(8)7-4/h2H,1H2,(H,7,8) |
InChI Key |
GARYKBZMITYSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)S1)CSC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiazolone Derivatives
Key Observations:
Position 4 Substituents: Methyl groups (e.g., 4-methyl-2(3H)-thiazolone) are commonly used as synthetic precursors . Thiocyanatomethyl groups (hypothetical) may introduce redox-active properties due to the SCN moiety, analogous to methylthio groups in , which undergo displacement reactions for functionalization .
Position 2 Substituents: Amino acids (e.g., compound 6a-l) confer water solubility and target-specific interactions, showing potent anticancer activity (MIC: 2–8 µg/mL against breast cancer cells) . Hydrazones (e.g., 4-(3-bromophenyl)-hydrazone) are versatile intermediates for further derivatization .
Position 5 Substituents :
- Benzylidene groups (e.g., 5-(3-fluorobenzylidene)) enhance tyrosinase inhibition (IC50: 0.5–5 µM) and anticancer activity .
Pharmacological Performance
- Anticancer Activity: Amino acid-substituted derivatives (e.g., 3-hydroxypropanoic acid derivatives) show selectivity against MCF-7 and BT-474 cells, with apoptosis induction via ROS generation .
- Antimicrobial Activity: 3-Methylbutanoic acid derivatives exhibit broad-spectrum activity (MIC: 4–16 µg/mL against B. subtilis and A. flavus) .
- Enzyme Inhibition : Thiazolone-pyrimidine hybrids (e.g., 12b ) inhibit RNase H at low micromolar ranges (IC50: 2.98 µM), critical for antiviral drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
